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Compound of Interest

Compound Name: PROTAC BRD4 Degrader-12

Cat. No.: B12420085 Get Quote

CAS Number: 2417370-90-0 Synonyms: Compound 9c

This technical guide provides a comprehensive overview of PROTAC BRD4 Degrader-12, a

potent chimeric molecule designed for the targeted degradation of the bromodomain and extra-

terminal domain (BET) protein BRD4. This document is intended for researchers, scientists,

and drug development professionals interested in the application of Proteolysis Targeting

Chimeras (PROTACs) for epigenetic modulation and oncology research.

Introduction to BRD4 and PROTAC Technology
The BET family of proteins, particularly BRD4, are critical epigenetic readers that regulate gene

transcription. BRD4 binds to acetylated lysine residues on histones, recruiting transcriptional

machinery to promoters and enhancers, thereby activating key oncogenes such as c-MYC. Its

role in driving cellular proliferation and cell cycle progression has made it a prime target for

cancer therapy.

PROTAC technology represents a novel therapeutic modality that harnesses the cell's own

ubiquitin-proteasome system to eliminate target proteins. These heterobifunctional molecules

consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the

other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and

subsequent degradation of the POI.
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PROTAC BRD4 Degrader-12, also known as compound 9c, is a bifunctional molecule that

links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase with a potent BRD4-binding

moiety.[1][2][3][4][5] This specific degrader has been explored for its potential in targeted

cancer therapy, particularly through conjugation with antibodies to form Degrader-Antibody

Conjugates (DACs) for specific delivery to tumor cells.

Chemical Properties
Property Value Reference

CAS Number 2417370-90-0 [6]

Molecular Formula C62H77F2N9O12S4 [6][7]

Molecular Weight 1306.58 g/mol [6]

Appearance White to light yellow solid [1]

Mechanism of Action
PROTAC BRD4 Degrader-12 functions by inducing the formation of a ternary complex

between BRD4 and the VHL E3 ligase complex. This proximity facilitates the transfer of

ubiquitin from the E3 ligase to BRD4, marking it for recognition and degradation by the 26S

proteasome. The catalytic nature of this process allows for the degradation of multiple BRD4

molecules by a single PROTAC molecule.
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Mechanism of action for PROTAC BRD4 Degrader-12.

Biological Activity & Quantitative Data
The primary application of PROTAC BRD4 Degrader-12 has been as a payload in Degrader-

Antibody Conjugates (DACs). Its efficacy has been demonstrated in prostate cancer cell lines.

Cell Line
Delivery
Method

DC50 (nM) Target Antigen Reference

PC3 (Prostate

Cancer)

STEAP1

Antibody

Conjugate

0.39 STEAP1 [1][2][3][6]

PC3 (Prostate

Cancer)

CLL1 Antibody

Conjugate
0.24 CLL1 [1][2][3][6]

DC50: Half-maximal degradation concentration.

Downstream Signaling Pathway
BRD4 is a key regulator of the proto-oncogene c-MYC. By binding to super-enhancers

associated with the c-MYC gene, BRD4 promotes its transcription. The degradation of BRD4

by PROTAC BRD4 Degrader-12 leads to the downregulation of c-MYC mRNA and protein

levels, subsequently inhibiting cell proliferation and promoting apoptosis in cancer cells

dependent on this pathway.
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BRD4-mediated c-MYC signaling and its inhibition by PROTAC-induced degradation.
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Experimental Protocols & Workflow
The evaluation of a PROTAC like BRD4 Degrader-12 follows a standardized workflow to

characterize its efficacy and mechanism of action.
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General experimental workflow for evaluating a PROTAC degrader.
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Protocol: Western Blot for BRD4 Degradation
This protocol provides a general framework for assessing protein degradation via Western Blot.

Cell Culture and Treatment:

Seed cells (e.g., PC3) in 6-well plates at a density of 0.5 x 10^6 cells/well and allow them

to adhere overnight.

Treat cells with a serial dilution of PROTAC BRD4 Degrader-12 (e.g., 0.1 nM to 1000 nM)

for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., 0.1%

DMSO).

Cell Lysis:

Wash cells twice with ice-cold PBS.

Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase

inhibitors to each well.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes, vortexing occasionally.

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA protein assay kit

according to the manufacturer's instructions.

SDS-PAGE and Transfer:

Normalize protein amounts for all samples. Load 20-30 µg of total protein per lane onto an

SDS-PAGE gel (e.g., 4-12% Bis-Tris).

Run the gel at 120V until the dye front reaches the bottom.

Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.
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Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against BRD4 (e.g., rabbit anti-BRD4,

1:1000 dilution) overnight at 4°C.

Incubate with a loading control antibody (e.g., mouse anti-β-actin, 1:5000 dilution)

concurrently or after stripping.

Wash the membrane 3 times with TBST for 5 minutes each.

Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG and anti-mouse

IgG, 1:2000 dilution) for 1 hour at room temperature.

Wash the membrane 3 times with TBST for 5 minutes each.

Detection and Analysis:

Apply an enhanced chemiluminescence (ECL) substrate.

Capture the signal using a digital imager.

Quantify band intensities using image analysis software (e.g., ImageJ). Normalize BRD4

band intensity to the loading control. Calculate the percentage of remaining BRD4 relative

to the vehicle control to determine DC50 and Dmax values.

Protocol: Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the measurement of cell viability based on ATP levels.

Cell Seeding:

Seed cells in an opaque-walled 96-well plate at a density of 5,000 cells/well in 100 µL of

culture medium.

Incubate for 24 hours to allow for cell attachment.

Compound Treatment:
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Prepare serial dilutions of PROTAC BRD4 Degrader-12 in culture medium.

Add the compounds to the wells and incubate for a desired period (e.g., 72 hours). Include

wells for vehicle control (no drug) and background (no cells).

Assay Procedure:

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for at

least 30 minutes.

Add 100 µL of CellTiter-Glo® reagent to each well.

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition and Analysis:

Measure luminescence using a plate reader.

Subtract the average background luminescence from all experimental wells.

Normalize the data to the vehicle control (set as 100% viability).

Plot the results as percent viability versus log-transformed drug concentration and fit a

dose-response curve to calculate the EC50 value.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for c-
MYC Expression
This protocol describes the quantification of c-MYC mRNA levels.

Cell Treatment and RNA Extraction:

Treat cells in a 6-well plate as described for the Western Blot protocol.

After the treatment period (e.g., 24 hours), wash cells with PBS and lyse them directly in

the well using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit).
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Extract total RNA according to the manufacturer's protocol.

Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).

cDNA Synthesis:

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™

cDNA Synthesis Kit) following the manufacturer's instructions.

qPCR Reaction:

Prepare the qPCR reaction mix in a 96-well qPCR plate. For each reaction (typically 20 µL

total volume):

10 µL of 2x SYBR Green Master Mix

1 µL of forward primer (10 µM stock)

1 µL of reverse primer (10 µM stock)

2 µL of diluted cDNA (e.g., 1:10 dilution)

6 µL of nuclease-free water

Example Primers:

c-MYC Forward: 5'-GCTGCTTAGACGCTGGATTT-3'

c-MYC Reverse: 5'-TAACGTTGAGGGGCATCG-3'

GAPDH (Housekeeping) Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

GAPDH (Housekeeping) Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

Run the plate in a real-time PCR machine with a standard cycling program (e.g., 95°C for

3 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).

Data Analysis:
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Determine the cycle threshold (Ct) values for c-MYC and the housekeeping gene

(GAPDH).

Calculate the relative expression of c-MYC using the ΔΔCt method, normalizing to the

housekeeping gene and comparing to the vehicle-treated control.

Conclusion
PROTAC BRD4 Degrader-12 (CAS 2417370-90-0) is a potent VHL-recruiting degrader of the

epigenetic reader BRD4. Its sub-nanomolar degradation efficacy, particularly when targeted via

antibody conjugates, highlights its potential as a valuable research tool and a payload for

developing novel cancer therapeutics. The methodologies and data presented in this guide

provide a comprehensive resource for scientists working to harness the power of targeted

protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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